2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile
Overview
Description
“2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a phenoxyphenyl group, which is a biphenyl molecule where one hydrogen atom is replaced by an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a phenoxyphenyl group, and a nitrile group. The exact structure would depend on the specific locations of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the pyrrole ring, the phenoxyphenyl group, and the nitrile group .Scientific Research Applications
Corrosion Inhibition
Compounds structurally similar to 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile have been studied for their corrosion inhibition properties. For example, certain pyrrole derivatives have shown effectiveness in inhibiting mild steel corrosion in acidic conditions, highlighting their potential as corrosion inhibitors in industrial applications (Verma et al., 2015).
Optical and Electronic Materials
Derivatives of pyrrole, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their structural and optical properties, indicating their use in the development of materials with specific electronic and optical characteristics. These compounds show promise in applications ranging from thin-film electronics to photovoltaic devices (Zeyada et al., 2016).
Antimicrobial and Anticancer Research
Several pyrrole derivatives exhibit biological activities, including antimicrobial and anticancer effects. For instance, studies have synthesized and evaluated pyrrole derivatives for their antimicrobial activities against various bacterial strains, suggesting their potential in developing new antibacterial agents (Miszke et al., 2008). Similarly, specific pyrrole-based compounds have demonstrated antiproliferative and antimetastatic activities against human prostate cancer cell lines, opening new avenues for cancer treatment research (Charris et al., 2021).
Electrochemical Synthesis
Research into pyrrole derivatives also extends into electrochemistry, where novel synthetic approaches have been developed. For instance, electrochemical methods have been employed to synthesize pyrrolo[3,2,1-de]phenazin-1-amine derivatives, demonstrating an efficient pathway for creating compounds with potential antibacterial properties (Sharafi-kolkeshvandi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclin-dependent kinases (cdks) which play a crucial role in cell cycle regulation .
Mode of Action
It’s plausible that it interacts with its targets (like cdks) and induces changes that affect the cell cycle, potentially inhibiting cell proliferation .
Biochemical Pathways
Given its potential interaction with cdks, it may impact pathways related to cell cycle regulation and proliferation .
Result of Action
If it does inhibit cdks, it could potentially halt cell cycle progression, thereby inhibiting the proliferation of cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c18-10-15-16(11-20-17(15)19)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11,20H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCRLJVEFBZFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CNC(=C3C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670544 | |
Record name | 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199589-61-1 | |
Record name | 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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